What is the structure of Tyrosyl-alanyl-glycine
What is the structure of Tyrosyl-alanyl-glycine
An In-Depth Technical Guide to the Structure of Tyrosyl-alanyl-glycine (Tyr-Ala-Gly)
Introduction
Tyrosyl-alanyl-glycine, commonly abbreviated as Tyr-Ala-Gly or YAG, is a tripeptide composed of three amino acid residues linked sequentially by peptide bonds. As an oligopeptide, its structure is fundamental to its chemical properties and biological function, which are of significant interest in various research domains, including biochemistry and pharmacology. This guide provides a detailed examination of the molecular architecture of Tyr-Ala-Gly, beginning with its constituent amino acids and culminating in the complete tripeptide structure.
Part 1: The Building Blocks: Constituent Amino Acids
All amino acids share a common backbone structure: a central alpha-carbon (Cα) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom (-H), and a variable side chain known as the R-group.[1][2] It is the unique R-group that defines the identity and specific properties of each amino acid.
L-Tyrosine (Tyr, Y)
Tyrosine is an α-amino acid featuring a large, aromatic side chain. Its chemical name is (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid.[3] The key structural feature is a phenol group (a hydroxyl group attached to a benzene ring), which makes it a polar amino acid.[][5] This phenolic hydroxyl group is ionizable and can participate in hydrogen bonding, significantly influencing the peptide's solubility and interactions with other molecules.[]
L-Alanine (Ala, A)
Alanine is one of the simplest α-amino acids, with a methyl group (-CH₃) as its side chain.[1][7][8] Its chemical name is (2S)-2-aminopropanoic acid.[9] The small, non-polar, and aliphatic nature of its side chain makes Alanine hydrophobic.[8] In a peptide chain, it contributes to the hydrophobic interactions that drive protein folding.[8]
Glycine (Gly, G)
Glycine is the simplest of all proteinogenic amino acids, with a single hydrogen atom as its side chain.[2][10][11] Its chemical name is aminoethanoic acid.[12] This minimal side chain makes Glycine achiral, meaning it has no stereoisomers (L- or D- forms).[12] Its small size provides a high degree of conformational flexibility to the polypeptide chain, allowing for tighter turns and more compact structures.[2]
Part 2: Assembly of the Tripeptide: Peptide Bond Formation
Peptides are formed through a dehydration synthesis or condensation reaction, where the carboxyl group of one amino acid covalently links to the amino group of another.[13][14] This process involves the removal of a water molecule (H₂O) and results in the formation of a rigid, planar amide linkage known as a peptide bond (-CO-NH-).[13][14][15]
The synthesis of Tyrosyl-alanyl-glycine proceeds in two steps:
-
Tyrosine + Alanine → Tyrosyl-alanine + H₂O: The carboxyl group (-COOH) of Tyrosine reacts with the amino group (-NH₂) of Alanine.
-
Tyrosyl-alanine + Glycine → Tyrosyl-alanyl-glycine + H₂O: The carboxyl group of the newly formed dipeptide's C-terminal Alanine reacts with the amino group of Glycine.
By convention, peptide structures are written with the N-terminus (the amino acid with the free amino group) on the left and the C-terminus (the amino acid with the free carboxyl group) on the right.[16] Therefore, in Tyr-Ala-Gly, Tyrosine is the N-terminal residue and Glycine is the C-terminal residue.
Caption: Workflow of Tyr-Ala-Gly synthesis via sequential peptide bond formation.
Part 3: The Final Structure: Tyrosyl-alanyl-glycine
The final structure of Tyr-Ala-Gly consists of a repeating backbone of (N-Cα-C) atoms from which the respective side chains of Tyrosine, Alanine, and Glycine project.
Key Structural Features:
-
N-Terminus: The free amino group (-NH₃⁺ at physiological pH) on the Tyrosine residue.
-
C-Terminus: The free carboxyl group (-COO⁻ at physiological pH) on the Glycine residue.
-
Peptide Bonds: Two amide linkages that connect the amino acid residues. Due to resonance, these bonds have partial double-bond character, making them planar and restricting rotation, which is a critical factor in the overall conformation of peptides and proteins.
-
Side Chains (R-groups): The phenolic group of Tyrosine, the methyl group of Alanine, and the hydrogen of Glycine. These groups dictate the peptide's overall properties, such as polarity, charge, and size.
Caption: Schematic diagram of the Tyrosyl-alanyl-glycine (Tyr-Ala-Gly) structure.
Physicochemical Properties
The properties of the tripeptide are a composite of its constituent amino acids and its overall structure.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉N₃O₅ | [17][18] |
| Molecular Weight | 309.32 g/mol | [17][18] |
| IUPAC Name | 2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid | [19] |
| Formal Charge | 0 (at physiological pH ~7.4) | - |
| Classification | Oligopeptide |
Note: The IUPAC name assumes the L-stereoisomer for both Tyrosine and Alanine, which is the most common biological form.
Part 4: Stereochemistry and Conformational Flexibility
Stereochemistry is a critical aspect of peptide structure and function.
-
Tyrosine and Alanine: Both possess a chiral alpha-carbon. In biological systems, the L-configuration is almost exclusively found. The specific three-dimensional arrangement of atoms around these chiral centers is crucial for molecular recognition, such as binding to receptors or enzyme active sites.
-
Glycine: As an achiral amino acid, it lacks a stereocenter.[12] Its presence in a peptide chain introduces points of high rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This flexibility can be essential for the peptide to adopt the specific conformation required for its biological activity.
Conclusion
The structure of Tyrosyl-alanyl-glycine is a precisely defined molecular entity determined by the sequence of its constituent amino acids—Tyrosine, Alanine, and Glycine—and the nature of the peptide bonds that link them. The N-terminal Tyrosine provides a polar aromatic side chain, the central Alanine adds a small hydrophobic character, and the C-terminal Glycine imparts significant conformational flexibility. This combination of properties, encoded in its primary structure, dictates the peptide's higher-order conformation and its ultimate function in a biological context. Understanding this fundamental structure is the first step for researchers and scientists in the field of drug development and biochemical analysis.
References
-
Wikipedia. Peptide bond. [Link]
-
Study.com. Glycine Overview, Structure & Formula. [Link]
-
Study.com. Alanine Overview, Structure & Formula. [Link]
-
Study.com. Peptide Bond | Definition, Formation & Diagram. [Link]
-
Khan Academy. Peptide bonds: Formation and cleavage. [Link]
-
BYJU'S. Peptide Bond Formation or Synthesis. [Link]
-
Chemistry LibreTexts. 9.3: The Peptide Bond. [Link]
-
Wikipedia. Alanine. [Link]
-
JPT Peptide Technologies. Alanine: Structure and Applications. [Link]
-
YouTube. What Is The Chemical Structure Of Glycine? - Chemistry For Everyone. [Link]
-
Aakash Institute. Glycine: Structure, Properties, Uses & Formula. [Link]
-
YouTube. Exploring the Structure of Alanine and Proline Amino Acids. [Link]
-
The University of Reading. The glycine molecule in 3-D. [Link]
-
ResearchGate. Molecular structure of L-tyrosine. [Link]
-
Wikipedia. Glycine. [Link]
-
Wikipedia. Tyrosine. [Link]
-
PubChem, National Institutes of Health. Tyrosyl-alanyl-glycine. [Link]
-
PubChem, National Institutes of Health. Ala-Tyr-Gly. [Link]
-
PubChem, National Institutes of Health. L-Tyrosine. [Link]
-
National Institute of Standards and Technology. Tyrosine - NIST WebBook. [Link]
-
PubChem, National Institutes of Health. DL-alanine. [Link]
-
PubChem, National Institutes of Health. Tyr-Gly-Ala. [Link]
-
Labclinics. Gly-Ala-Tyr. [Link]
-
PubChem, National Institutes of Health. Ala-Gly-Tyr. [Link]
-
Human Metabolome Database. Showing metabocard for Tyrosyl-alanyl-glycine (HMDB0253030). [Link]
Sources
- 1. study.com [study.com]
- 2. Glycine: Structure, Properties, Uses & Formula | AESL [aakash.ac.in]
- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tyrosine - Wikipedia [en.wikipedia.org]
- 6. Tyrosine [webbook.nist.gov]
- 7. Alanine - Wikipedia [en.wikipedia.org]
- 8. jpt.com [jpt.com]
- 9. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. study.com [study.com]
- 11. Glycine - Wikipedia [en.wikipedia.org]
- 12. The glycine molecule in 3-D [biotopics.co.uk]
- 13. Peptide bond - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. study.com [study.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Tyrosyl-alanyl-glycine | C14H19N3O5 | CID 5486959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Ala-Tyr-Gly | C14H19N3O5 | CID 89858324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Tyr-Gly-Ala | C14H19N3O5 | CID 129647846 - PubChem [pubchem.ncbi.nlm.nih.gov]
